molecular formula C24H39NaO4 B1674122 Hyodeoxycholic Acid Sodium Salt CAS No. 10421-49-5

Hyodeoxycholic Acid Sodium Salt

Cat. No.: B1674122
CAS No.: 10421-49-5
M. Wt: 414.6 g/mol
InChI Key: DUYSCILLIVEITB-IHUGHQDSSA-M
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Description

Hyodeoxycholic Acid Sodium Salt, also known as Sodium Hyodeoxycholate, is a bile acid derivative. It is a secondary bile acid produced by intestinal bacteria from primary bile acids. The compound is known for its role in the emulsification of fats and its therapeutic potential in various medical conditions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hyodeoxycholic Acid Sodium Salt plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cytochrome P450, family 7, subfamily A, polypeptide 1 (CYP7A1), which is involved in the hydroxylation of bile acids. This interaction is crucial for the conversion of cholesterol into bile acids, thereby regulating cholesterol levels in the body .

Additionally, this compound interacts with the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). These receptors play a vital role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. The binding of this compound to these receptors modulates their activity, influencing various metabolic pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in intestinal epithelial cells, this compound suppresses cell proliferation and modulates signaling pathways involved in maintaining intestinal barrier function .

In hepatocytes, this compound affects the expression of genes involved in bile acid synthesis and transport. It also influences glucose metabolism by modulating the activity of key enzymes such as glucose-6-phosphatase and phosphoenolpyruvate carboxykinase .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It binds to nuclear receptors such as FXR and TGR5, leading to the activation or inhibition of these receptors. This binding modulates the expression of target genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis .

This compound also undergoes glucuronidation in the liver and kidneys, which is a crucial pathway for the elimination of toxic bile acids. This process involves the addition of glucuronic acid to this compound, making it more water-soluble and easier to excrete .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in regulating bile acid synthesis and glucose metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In LDL receptor-knockout mice, a diet supplemented with this compound significantly decreased atherosclerotic lesion size and improved lipid metabolism. At high doses, the compound can have toxic effects, including liver damage and impaired glucose metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from cholesterol in the liver and undergoes further modifications in the intestine by gut bacteria. The compound interacts with enzymes such as CYP7A1 and UDP-glucuronosyltransferase, which are involved in its hydroxylation and glucuronidation, respectively .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by hepatocytes via the sodium-taurocholate cotransporting polypeptide (NTCP) and is excreted into bile through the bile salt export pump (BSEP). These transporters play a crucial role in maintaining the enterohepatic circulation of bile acids .

Subcellular Localization

This compound is primarily localized in the liver and intestines. Within hepatocytes, it is found in the cytoplasm and is transported to the endoplasmic reticulum for glucuronidation. The compound’s activity and function are influenced by its subcellular localization, as it interacts with various enzymes and receptors in these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hyodeoxycholic Acid Sodium Salt can be synthesized through the saponification of pig bile. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the extraction of bile acids from pig bile, followed by saponification, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Hyodeoxycholic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Comparison with Similar Compounds

Hyodeoxycholic Acid Sodium Salt is unique compared to other bile acids due to its specific hydroxylation pattern. Similar compounds include:

This compound stands out due to its specific therapeutic applications and its role in regulating metabolic processes.

Properties

CAS No.

10421-49-5

Molecular Formula

C24H39NaO4

Molecular Weight

414.6 g/mol

IUPAC Name

sodium;(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20+,21+,23-,24-;/m1./s1

InChI Key

DUYSCILLIVEITB-IHUGHQDSSA-M

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]

Appearance

Solid powder

Key on ui other cas no.

83-49-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

10421-49-5 (hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,6-dihydroxy-5alpha-cholanoic acid
hyodeoxycholic acid
hyodeoxycholic acid, (3alpha,5beta,6beta)-isomer
hyodeoxycholic acid, (3alpha,6beta)-isomer
hyodeoxycholic acid, sodium salt
hyodesoxycholic acid
murideoxycholic acid
NaHDC compound
sodium hyodeoxycholate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hyodeoxycholic Acid Sodium Salt
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Hyodeoxycholic Acid Sodium Salt
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Hyodeoxycholic Acid Sodium Salt
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Reactant of Route 6
Hyodeoxycholic Acid Sodium Salt

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